molecular formula C6H7NNa3O8P B8103399 Sparfosic acid (trisodium)

Sparfosic acid (trisodium)

Cat. No.: B8103399
M. Wt: 321.06 g/mol
InChI Key: LKLUEGVLTGGBIX-LHWPGRLPSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sparfosic acid (trisodium) can be synthesized through a two-step procedure. The first step involves the reaction of L-aspartic acid with phosphonoacetic acid under specific conditions to form N-(phosphonoacetyl)-L-aspartic acid. The second step involves the neutralization of this intermediate with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: In industrial settings, the production of sparfosic acid (trisodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Sparfosic acid (trisodium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complex formation with metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve reagents such as sodium hydroxide or other strong bases.

    Complex Formation: Metal ions like calcium or magnesium can form complexes with sparfosic acid (trisodium) under specific conditions.

Major Products: The major products formed from these reactions include various metal complexes and substituted derivatives of sparfosic acid (trisodium) .

Scientific Research Applications

Sparfosic acid (trisodium) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition, particularly aspartate transcarbamoyl transferase.

    Medicine: Sparfosic acid (trisodium) has shown potential in cancer research due to its anti-tumor properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • N-(Phosphonacetyl)-L-aspartic acid
  • Phosphonoacetyl-L-aspartic acid
  • N-phosphonacetyl-L-aspartic acid

Comparison: Sparfosic acid (trisodium) is unique due to its trisodium salt form, which provides better water solubility and stability compared to its free acid form . This makes it more suitable for various applications, particularly in aqueous environments.

Properties

IUPAC Name

trisodium;(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P.3Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLUEGVLTGGBIX-LHWPGRLPSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NNa3O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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